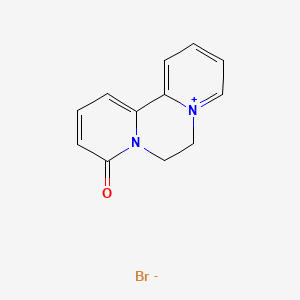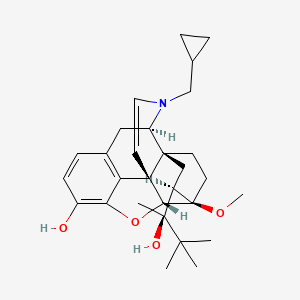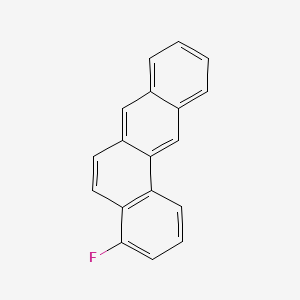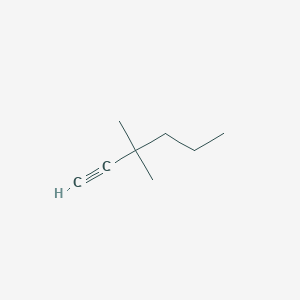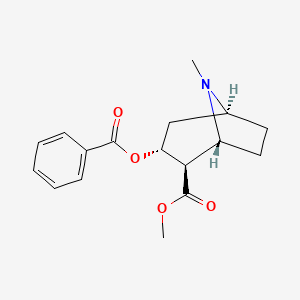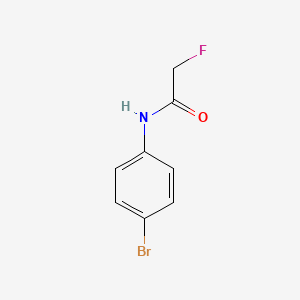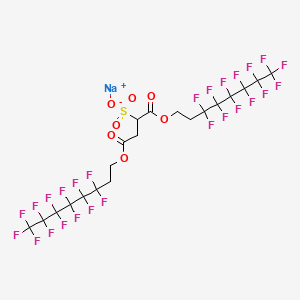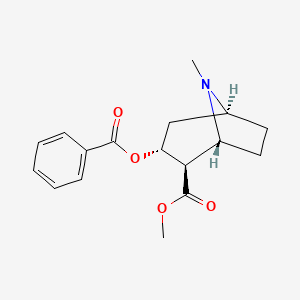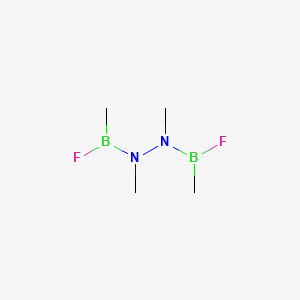
Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- is a unique chemical compound characterized by its hydrazine core substituted with fluoro(methyl)boryl and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- typically involves the reaction of hydrazine with fluoro(methyl)borane derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures maintained between -78°C to room temperature to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as palladium or platinum complexes, can enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenated compounds in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of hydrazine derivatives with reduced functional groups.
Substitution: Formation of substituted hydrazine derivatives.
Applications De Recherche Scientifique
Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- involves its interaction with molecular targets through its hydrazine core and fluoro(methyl)boryl groups. These interactions can lead to the formation of stable complexes with biological molecules, influencing various biochemical pathways. The compound’s ability to donate and accept electrons makes it a versatile reagent in redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine, 1,2-dimethyl-: Lacks the fluoro(methyl)boryl groups, resulting in different reactivity and applications.
Fluoro(methyl)boryl hydrazine: Contains the fluoro(methyl)boryl groups but lacks the dimethyl substitution, affecting its chemical properties.
Uniqueness
Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- is unique due to the presence of both fluoro(methyl)boryl and dimethyl groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
73775-17-4 |
|---|---|
Formule moléculaire |
C4H12B2F2N2 |
Poids moléculaire |
147.78 g/mol |
Nom IUPAC |
1,2-bis[fluoro(methyl)boranyl]-1,2-dimethylhydrazine |
InChI |
InChI=1S/C4H12B2F2N2/c1-5(7)9(3)10(4)6(2)8/h1-4H3 |
Clé InChI |
MYDNMUJHQUIMJF-UHFFFAOYSA-N |
SMILES canonique |
B(C)(N(C)N(B(C)F)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


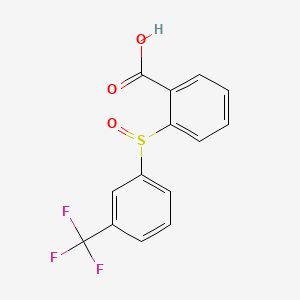

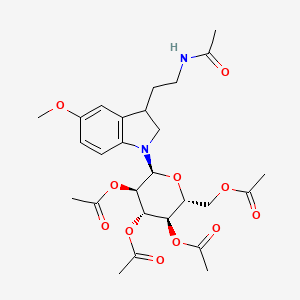
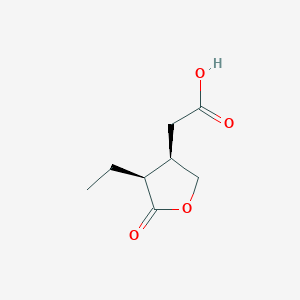
![N(iPr)2P(OCH2CH2CN)(-3)[levulinoyl(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13417749.png)
